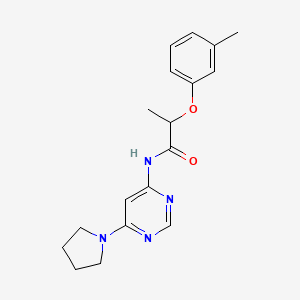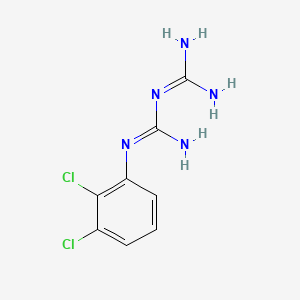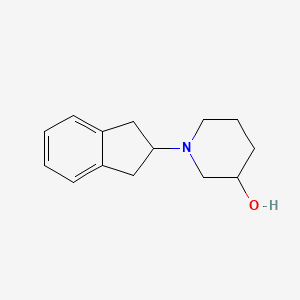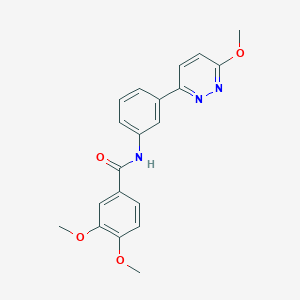![molecular formula C11H10N2O4S B3006070 3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid CAS No. 1009162-78-0](/img/structure/B3006070.png)
3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazolidine derivatives is a common theme across the studies. In paper , the synthesis of a tracer for the fractalkine receptor involved a multi-step process with an overall chemical yield of 7% in five steps. The target tracer was prepared through O-[11C]methylation and isolated by HPLC. Similarly, paper discusses the synthesis of bis methyl thiazolidine derivatives through the condensation of bisthiourea precursors with dimethyl but-2-meditate. Paper describes the synthesis of benzoic acid derivatives via Knoevenagel condensation followed by substitution with p-chlorobenzoic acid, highlighting the use of both conventional and microwave-assisted methods. Paper focuses on the synthesis of a Cd(II) coordinate complex through diazotization and mixation processes. Lastly, paper details the synthesis of a new derivative involving the cyclization of an indolinone through the addition of α-mercapto acetic acid.
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives is explored in paper , where the title compound exhibits an essentially planar thiazolidine moiety with the 4-aminobenzoic acid fragment inclined at a specific angle. The crystal structure is further detailed with hydrogen bonding and π-π stacking interactions. This structural analysis is crucial for understanding the interactions and potential biological activity of these compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolidine derivatives are characterized by condensation, cyclization, and substitution reactions. For instance, the synthesis in paper involves a Knoevenagel condensation, which is a reaction between aldehydes or ketones with active methylene compounds. The cyclization reactions, as mentioned in papers and , are key steps in forming the thiazolidine ring system, which is central to the biological activity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are characterized using various analytical techniques. In paper , the characterization included FT-IR, NMR, and elemental analysis. Paper also used spectral (FT-IR, mass, and 1HNMR) and elemental analysis to characterize the antimicrobial agents. Paper employed a range of techniques including 1H-NMR, mass spectral, FT-IR spectra, UV-Vis, and others to support the structures of the azo ligand and its metal complex. These analyses are essential for confirming the identity and purity of the synthesized compounds and for understanding their physical and chemical behaviors.
Biological Activity Studies
The biological activities of the synthesized thiazolidine derivatives are a key focus of these studies. Paper evaluates the binding affinity to CX3CR1, although the specific binding was not observed. Paper assesses antioxidant activities and enzyme inhibition potential against BChE and AChE. Paper evaluates the antimicrobial potential of the synthesized compounds, with one compound showing potent activities against various microbial strains. Paper screens the ligand and its metal complex for antifungal and antibacterial activities. Paper studies the antibacterial activity of a ligand and its metal complexes against selected microorganisms. Lastly, paper screens a series of compounds for anti-inflammatory and analgesic activity. These studies highlight the potential therapeutic applications of thiazolidine derivatives.
科学的研究の応用
Pharmacological Studies
- Antimicrobial and Antitubercular Activities : Thiazolidinone derivatives, including structures related to 3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid, have been studied for their antimicrobial and antitubercular properties. A study by Dave et al. (2007) synthesized various thiazolidinone compounds and evaluated their efficacy against microbes and tuberculosis (Dave et al., 2007).
Antifungal and Antimicrobial Properties
- Broad Spectrum Antibacterial and Antifungal Properties : Compounds derived from thiazolidinediones, like 3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid, have shown potential as broad-spectrum antibacterial and antifungal agents. Alegaon and Alagawadi (2011) found that certain derivatives exhibited significant activity against various bacterial and fungal strains (Alegaon & Alagawadi, 2011).
Anti-inflammatory Applications
- Inhibitory Effects on Inflammatory Skin Diseases : Thiazolidinedione derivatives of α-lipoic acid, which are structurally related to 3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid, have been investigated for their potential in treating inflammatory skin conditions. Venkatraman et al. (2004) demonstrated that these compounds can effectively inhibit the proliferation of human keratinocytes and suppress interleukin-2 production, suggesting efficacy against conditions like contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).
Antitumor Activity
- Potential in Antitumor Treatments : Some derivatives of 3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid have been evaluated for their antitumor properties. Horishny et al. (2020) synthesized thiazolidin-4-one compounds and assessed their efficacy against tumor cells, highlighting the potential of these compounds in cancer therapy (Horishny et al., 2020).
Biofilm Inhibition
- Effectiveness Against Biofilms : Novel thiazolidiones, related to 3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid, have been shown to inhibit biofilm growth, particularly of Staphylococcus epidermidis. Research by Pan et al. (2011) identified derivatives that were not only potent biofilm inhibitors but also showed substantial antibacterial activity (Pan et al., 2011).
Safety And Hazards
将来の方向性
Thiazolidine-2,4-diones (TZDs) have generated special interest due to their synthetic chemistry and their existence in pharmacologically dynamic natural products . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities . Future research could focus on developing new derivatives with enhanced properties and reduced toxicity .
特性
IUPAC Name |
3-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-13-9(14)8(18-11(13)17)12-7-4-2-3-6(5-7)10(15)16/h2-5,8,12H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYNCBIOMPTIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3005988.png)
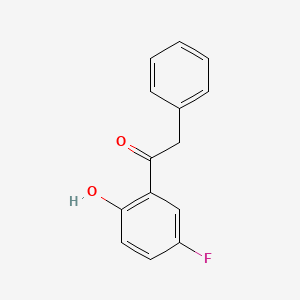
![5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3005990.png)
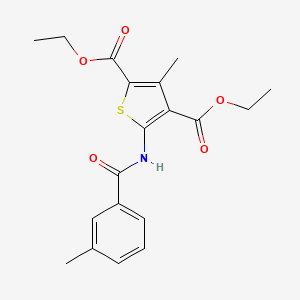
![7-(4-methoxyphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3005994.png)
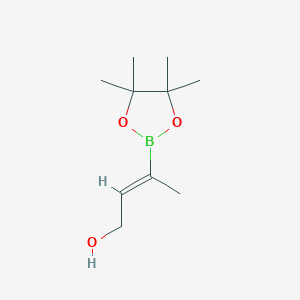
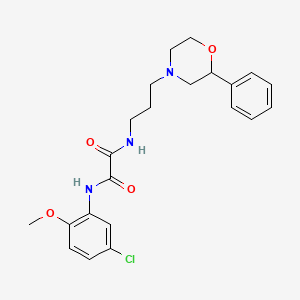
![N-benzyl-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3005997.png)
